2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
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Overview
Description
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, an ethoxyphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction using an ethoxyphenyl halide.
Formation of the benzofuran ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the sulfonamide group: This can be achieved through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that make it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide can be compared with other similar compounds, such as:
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide:
Properties
Molecular Formula |
C23H25N3O5S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C23H25N3O5S/c1-5-26(6-2)32(27,28)18-12-13-20-19(14-18)15(4)21(30-20)23-24-22(25-31-23)16-8-10-17(11-9-16)29-7-3/h8-14H,5-7H2,1-4H3 |
InChI Key |
ORHNAWWGQPFBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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